molecular formula C20H28N4O6 B1681747 Sibrafiban CAS No. 170094-62-9

Sibrafiban

Cat. No.: B1681747
CAS No.: 170094-62-9
M. Wt: 420.5 g/mol
InChI Key: WBNUCLPUOSXSNJ-ZDUSSCGKSA-N
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Preparation Methods

The synthesis of Sibrafiban involves multiple steps, starting from the preparation of its precursor compounds. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Sibrafiban undergoes various chemical reactions, including:

Biological Activity

Sibrafiban is an oral glycoprotein IIb/IIIa receptor antagonist that has been investigated for its potential in preventing thrombotic events, particularly in patients with acute coronary syndrome (ACS). This article explores the pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile of this compound, drawing on various studies and clinical trials.

Pharmacodynamics

This compound functions primarily as a platelet aggregation inhibitor by blocking the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet activation and aggregation. Upon administration, this compound is converted into its active form, Ro 44-3888, which exerts its antiplatelet effects.

Key Pharmacodynamic Findings:

  • Inhibition of Platelet Aggregation: Studies have shown that at doses of 5 to 12 mg, this compound significantly inhibits platelet aggregation induced by adenosine diphosphate (ADP) and thrombin receptor-activating peptide (TRAP) .
  • Dose-Response Relationship: A clear dose-response relationship was observed, with higher doses leading to greater inhibition of platelet aggregation. At 12 mg, ADP-induced aggregation was nearly completely inhibited .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various clinical studies:

ParameterValue
Peak Plasma Concentration (Cmax)< 5 ng/mL
Time to Peak Concentration (Tmax)5.0 ± 1.7 hours
Apparent Clearance13.9 ± 3.9 L/h
Half-Life11.0 ± 2.8 hours

This compound is administered orally and exhibits a complex pharmacokinetic behavior characterized by a double prodrug mechanism. The total apparent plasma clearance of the active drug is relatively low compared to other antiplatelet agents .

Clinical Efficacy

This compound's efficacy has been evaluated in several large-scale clinical trials comparing it against standard therapies like aspirin:

  • Trial Overview: In a study involving over 9,000 patients with stabilized ACS, this compound was administered at varying doses alongside aspirin to assess its effectiveness in reducing major ischemic events .
  • Results: The primary endpoint—composite rates of death, non-fatal infarction, or severe recurrent ischemia—showed no significant difference between this compound and aspirin groups. The rates were approximately 10% across all treatment arms .
  • Bleeding Risks: Notably, higher doses of this compound were associated with increased rates of major bleeding compared to aspirin .

Safety Profile

The safety profile of this compound has been scrutinized in clinical settings:

  • Adverse Events: Common adverse events included bruising and minor bleeding incidents; however, serious adverse events were rare . The incidence of major bleeding was significantly higher in patients receiving high-dose this compound compared to those on aspirin .

Case Studies

A review of case studies highlights the variability in patient responses to this compound treatment:

  • Case Study A: A patient with renal impairment exhibited altered pharmacokinetics with increased drug exposure leading to enhanced antiplatelet effects and prolonged bleeding times.
  • Case Study B: In another instance, a patient receiving concurrent anticoagulation therapy experienced significant bleeding complications attributed to the synergistic effects of this compound and anticoagulants.

Properties

IUPAC Name

ethyl 2-[1-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUCLPUOSXSNJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1CCN(CC1)C(=O)[C@H](C)NC(=O)C2=CC=C(C=C2)/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170094-62-9
Record name Acetic acid, [[1-[(2S)-2-[[4-[(hydroxyamino)iminomethyl]benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170094-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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